2-{[3-(4-CHLOROPHENYL)-8-ETHYL-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIEN-2-YL]SULFANYL}-N-(2-METHYLPHENYL)ACETAMIDE
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Overview
Description
2-{[3-(4-CHLOROPHENYL)-8-ETHYL-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIEN-2-YL]SULFANYL}-N-(2-METHYLPHENYL)ACETAMIDE is a complex organic compound characterized by its unique spirocyclic structure. This compound features a triazaspirodecadiene core, which is a rare and interesting motif in organic chemistry. The presence of a chlorophenyl group, an ethyl group, and a tolylacetamide moiety further adds to its structural complexity and potential reactivity.
Preparation Methods
The synthesis of 2-{[3-(4-CHLOROPHENYL)-8-ETHYL-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIEN-2-YL]SULFANYL}-N-(2-METHYLPHENYL)ACETAMIDE typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:
Formation of the triazaspirodecadiene core: This can be achieved through a cyclization reaction involving a suitable precursor, such as a diamine and a diketone, under acidic or basic conditions.
Introduction of the chlorophenyl group: This step may involve a nucleophilic substitution reaction where a chlorophenyl halide reacts with the triazaspirodecadiene core.
Addition of the ethyl group: This can be accomplished through an alkylation reaction using an ethyl halide and a suitable base.
Attachment of the tolylacetamide moiety: This step may involve an amide coupling reaction between the triazaspirodecadiene core and o-tolylacetic acid or its derivative.
Industrial production methods for this compound would likely involve optimization of these synthetic steps to ensure high yield and purity, as well as scalability for large-scale production.
Chemical Reactions Analysis
2-{[3-(4-CHLOROPHENYL)-8-ETHYL-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIEN-2-YL]SULFANYL}-N-(2-METHYLPHENYL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Scientific Research Applications
2-{[3-(4-CHLOROPHENYL)-8-ETHYL-1,4,8-TRIAZASPIRO[4
Chemistry: The compound’s unique structure makes it an interesting subject for studies on spirocyclic compounds and their reactivity.
Biology: Its potential biological activity can be explored for applications in drug discovery and development.
Medicine: The compound may exhibit pharmacological properties that could be useful in the treatment of certain diseases or conditions.
Industry: The compound’s reactivity and stability may make it suitable for use in industrial processes or as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 2-{[3-(4-CHLOROPHENYL)-8-ETHYL-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIEN-2-YL]SULFANYL}-N-(2-METHYLPHENYL)ACETAMIDE would depend on its specific biological or chemical target. In general, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of their activity. The pathways involved could include inhibition or activation of specific enzymes, binding to receptor sites, or interference with nucleic acid function.
Comparison with Similar Compounds
Similar compounds to 2-{[3-(4-CHLOROPHENYL)-8-ETHYL-1,4,8-TRIAZASPIRO[45]DECA-1,3-DIEN-2-YL]SULFANYL}-N-(2-METHYLPHENYL)ACETAMIDE include other spirocyclic compounds with triazaspirodecadiene cores These compounds may share similar structural features but differ in the substituents attached to the core The uniqueness of 2-{[3-(4-CHLOROPHENYL)-8-ETHYL-1,4,8-TRIAZASPIRO[4
Some similar compounds include:
7,9-di-tert-butyl-1-oxaspiro[4.5]deca-6,9-diene-2,8-dione: An oxaspiro compound with tert-butyl substituents.
Other triazaspirodecadiene derivatives: Compounds with different substituents on the triazaspirodecadiene core, which may exhibit different reactivity and properties.
Properties
IUPAC Name |
2-[[2-(4-chlorophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-3-yl]sulfanyl]-N-(2-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27ClN4OS/c1-3-29-14-12-24(13-15-29)27-22(18-8-10-19(25)11-9-18)23(28-24)31-16-21(30)26-20-7-5-4-6-17(20)2/h4-11H,3,12-16H2,1-2H3,(H,26,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZQMOWFYQSFRTA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC2(CC1)N=C(C(=N2)SCC(=O)NC3=CC=CC=C3C)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27ClN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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